molecular formula C17H16F2O B1302615 4-tert-Butyl-3',4'-difluorobenzophenone CAS No. 845781-01-3

4-tert-Butyl-3',4'-difluorobenzophenone

Cat. No.: B1302615
CAS No.: 845781-01-3
M. Wt: 274.3 g/mol
InChI Key: JVKNUIGIKMPSCH-UHFFFAOYSA-N
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Description

4-tert-Butyl-3’,4’-difluorobenzophenone is an organic compound with the molecular formula C17H16F2O It is a derivative of benzophenone, where the phenyl rings are substituted with tert-butyl and difluoro groups

Scientific Research Applications

4-tert-Butyl-3’,4’-difluorobenzophenone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: This compound can be used in the study of enzyme interactions and protein-ligand binding due to its unique structural features.

    Industry: It is used in the production of specialty chemicals and materials.

Preparation Methods

The synthesis of 4-tert-Butyl-3’,4’-difluorobenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-tert-butylbenzoyl chloride and 3,4-difluorobenzene as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Chemical Reactions Analysis

4-tert-Butyl-3’,4’-difluorobenzophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions .

Mechanism of Action

The mechanism of action of 4-tert-Butyl-3’,4’-difluorobenzophenone involves its interaction with various molecular targets. The presence of the tert-butyl and difluoro groups can influence the compound’s binding affinity and specificity towards certain enzymes or receptors. These interactions can modulate biochemical pathways and result in specific biological effects .

Comparison with Similar Compounds

4-tert-Butyl-3’,4’-difluorobenzophenone can be compared with other benzophenone derivatives such as:

These comparisons highlight the unique properties of 4-tert-Butyl-3’,4’-difluorobenzophenone, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(4-tert-butylphenyl)-(3,4-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2O/c1-17(2,3)13-7-4-11(5-8-13)16(20)12-6-9-14(18)15(19)10-12/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKNUIGIKMPSCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373810
Record name 4-tert-Butyl-3',4'-difluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845781-01-3
Record name 4-tert-Butyl-3',4'-difluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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